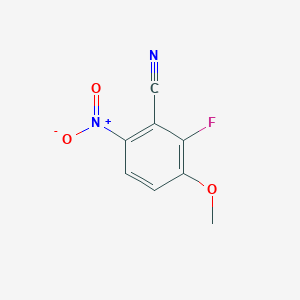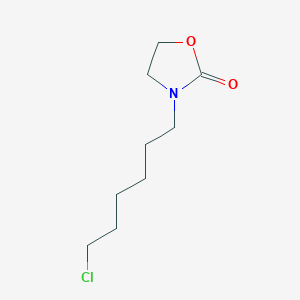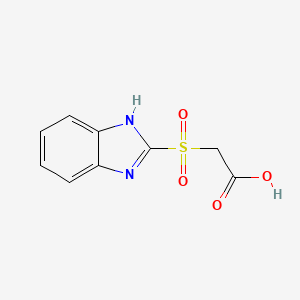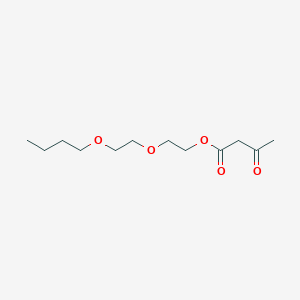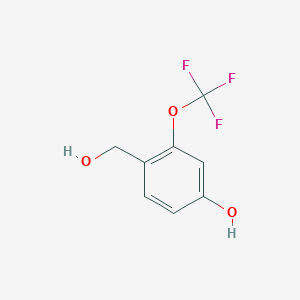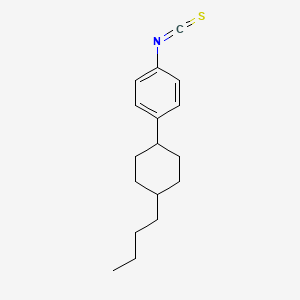
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene is an organic compound with the molecular formula C17H23NS It is a derivative of benzene, featuring a butylcyclohexyl group and an isothiocyanato group
準備方法
Synthetic Routes and Reaction Conditions: 1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(trans-4-butylcyclohexyl)-4-iodobenzene with potassium thiocyanate in the presence of a copper catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the isothiocyanato group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanato group under mild conditions to form thiourea or thiocarbamate derivatives.
Electrophilic Addition: Electrophiles like halogens can add to the isothiocyanato group in the presence of a catalyst.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
科学的研究の応用
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent for biomolecules due to the reactivity of the isothiocyanato group.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of liquid crystals and other advanced materials.
作用機序
The mechanism of action of 1-(trans-4-butylcyclohexyl)-4-isothiocyanatobenzene involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity makes it useful as a labeling reagent in biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
1-(trans-4-Butylcyclohexyl)-4-iodobenzene: Similar structure but with an iodine atom instead of the isothiocyanato group.
4-(trans-4-Butylcyclohexyl)benzonitrile: Features a nitrile group instead of the isothiocyanato group.
特性
分子式 |
C17H23NS |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
1-(4-butylcyclohexyl)-4-isothiocyanatobenzene |
InChI |
InChI=1S/C17H23NS/c1-2-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)18-13-19/h9-12,14-15H,2-8H2,1H3 |
InChIキー |
DKECCKUGGFAMBX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)

![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
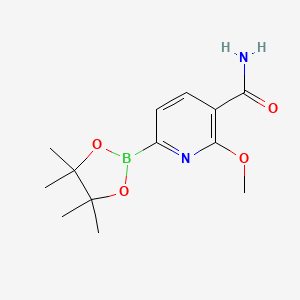
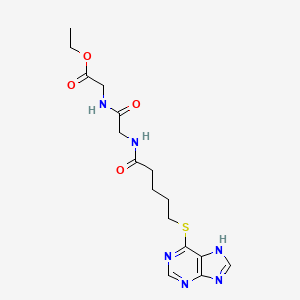

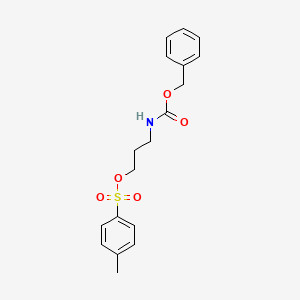

![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
